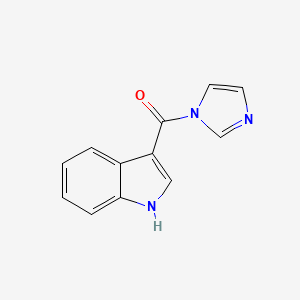

1-(1H-Indol-3-ylcarbonyl)-1H-imidazole

Description

Significance of Indole (B1671886) Derivatives in Drug Discovery and Development

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged pharmacophore in drug design. biosynth.com Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor allow indole derivatives to interact with a wide array of biological targets, including enzymes and receptors. biosynth.com This versatility has led to the development of numerous indole-based drugs with a wide spectrum of therapeutic applications. nih.govresearchgate.net

Indole derivatives are recognized for their efficacy in several key therapeutic areas:

Anticancer Agents: A significant number of indole compounds exhibit potent anticancer activity. nih.govpharmacyjournal.net For instance, the vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of indole-based natural products that function by inhibiting tubulin polymerization, a critical process for cell division in rapidly proliferating cancer cells. nih.gov More recent research has focused on designing novel indole derivatives that target other cancer-related pathways, including protein kinases and histone deacetylases. nih.gov

Anti-inflammatory and Antioxidant Activity: Many compounds containing the indole moiety have been reported to possess significant anti-inflammatory and antioxidant properties. rsc.org

Antimicrobial and Antiviral Agents: The indole scaffold is a crucial component in the development of agents to combat infectious diseases. researchgate.netpharmacyjournal.net These compounds have shown the ability to overcome drug-resistant pathogens, offering new avenues for treating challenging infections. researchgate.net

Neuroprotective Agents: The structural similarity of indole to neurotransmitters like serotonin (B10506) has made it a valuable template for designing drugs targeting the central nervous system. nih.gov Indole derivatives have been investigated for the treatment of neurodegenerative conditions such as Alzheimer's and Parkinson's disease. nih.gov

The broad and potent biological activities of these derivatives underscore the importance of the indole scaffold in the ongoing quest for new and more effective medicines. researchgate.net

Table 1: Examples of Bioactive Indole Derivatives Interactive data table. Click on headers to sort.

| Compound | Therapeutic Class | Mechanism of Action (if known) |

|---|---|---|

| Vincristine | Anticancer | Inhibits tubulin polymerization nih.govnih.gov |

| Reserpine | Antihypertensive | Depletes catecholamines |

| Amedalin | Antidepressant | Monoamine reuptake inhibitor |

| Indomethacin | Anti-inflammatory | COX enzyme inhibitor |

Role of Imidazole (B134444) Scaffolds in Bioactive Compounds

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. chemscene.comjocpr.com It is a fundamental component of essential biological molecules such as the amino acid histidine, histamine, and purines found in DNA. rsc.orgresearchgate.netnih.gov The presence of two nitrogen atoms makes the imidazole ring polar and ionizable, which can improve the solubility and pharmacokinetic properties of drug candidates. mdpi.comchemscene.com

The imidazole scaffold is integral to a wide range of therapeutic agents due to its diverse biological activities: jocpr.comasianpubs.org

Antifungal Agents: Azole antifungals, such as clotrimazole (B1669251) and miconazole, contain an imidazole ring and function by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. chemscene.com

Antimicrobial and Antiparasitic Agents: Metronidazole, a key imidazole-based drug, is widely used to treat bacterial and protozoal infections. nih.gov Other derivatives have shown promise as antitubercular and anti-HIV agents. mdpi.comasianpubs.org

Anticancer Activity: The imidazole ring is found in several anticancer drugs, including mercaptopurine. researchgate.net Newer imidazole derivatives are being investigated for their ability to inhibit targets like topoisomerase and various kinases. researchgate.net

Anti-inflammatory and Analgesic Properties: The imidazole nucleus is a component of compounds with demonstrated anti-inflammatory and pain-relieving effects. chemscene.comasianpubs.org

The ability of the imidazole core to serve as an attractive binding site for various biomolecules ensures its continued importance as a versatile scaffold in the development of novel therapeutic agents. asianpubs.org

Table 2: Examples of Bioactive Imidazole Derivatives Interactive data table. Click on headers to sort.

| Compound | Therapeutic Class | Mechanism of Action (if known) |

|---|---|---|

| Clotrimazole | Antifungal | Inhibits ergosterol synthesis chemscene.com |

| Metronidazole | Antibacterial, Antiprotozoal | Disrupts DNA of microbial cells nih.gov |

| Cimetidine | Anti-ulcer | H2 receptor antagonist |

| Losartan | Antihypertensive | Angiotensin II receptor antagonist |

Rationale for Hybrid Indole-Imidazole Architectures in Chemical Biology

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecular entity, has emerged as a powerful tool in drug design. hmdb.ca This approach aims to create hybrid compounds with potentially enhanced biological activity, improved affinity for targets, or novel mechanisms of action compared to the individual components. wikipedia.org

The hybridization of indole and imidazole moieties is a rational design strategy based on the complementary and potent biological profiles of each heterocycle. hmdb.ca Researchers have explored this combination to develop new agents with a range of functionalities:

Enhanced Antimicrobial and Antifungal Activity: Studies have shown that combining indole and imidazole can lead to compounds with potent activity against various bacterial and fungal strains, including those resistant to existing drugs. For example, certain indole-imidazole derivatives with specific substitutions have demonstrated excellent cytoprotective effects and strong antibacterial action. pharmacyjournal.net

Potent Antioxidant and Cytoprotective Effects: Indole-imidazole hybrids have been synthesized and shown to act as effective antioxidants and ferrous ion chelating agents, protecting cells from oxidative damage.

Anticancer and Anthelmintic Efficacy: Novel series of imidazo-indole hybrid compounds have been designed and synthesized to evaluate their efficacy against cancer cell lines and as anthelmintic agents. hmdb.ca

By linking these two powerful heterocyclic systems, chemists aim to unlock synergistic effects and create structurally novel molecules capable of addressing complex diseases. hmdb.ca

Contextualizing 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole within Contemporary Chemical Research

The compound This compound occupies a crucial position in contemporary chemical research, not primarily as a therapeutic agent itself, but as a highly valuable reactive intermediate in organic synthesis. Its significance lies in its role as an "activated" form of indole-3-carboxylic acid, facilitating the creation of more complex molecules.

In medicinal chemistry, the formation of an amide bond is one of the most fundamental and frequently performed reactions. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the "activation" of the carboxylic acid. This is commonly achieved by converting the acid into a more reactive derivative. This compound is a prime example of such a derivative.

It is typically synthesized in situ through the reaction of indole-3-carboxylic acid with a coupling reagent, most notably 1,1'-Carbonyldiimidazole (B1668759) (CDI) . pharmacyjournal.net In this reaction, CDI activates the carboxyl group of the indole acid, forming the highly reactive imidazolide (B1226674) intermediate—this compound—and releasing carbon dioxide and an imidazole molecule. pharmacyjournal.net This intermediate can then readily react with a primary or secondary amine to form a stable indole-3-carboxamide, with the imidazole moiety acting as an excellent leaving group. pharmacyjournal.net

The utility of this intermediate is paramount in the synthesis of libraries of indole-3-carboxamides, which have been investigated for a wide range of biological activities, including as antagonists for serotonin receptors. hmdb.ca Therefore, the importance of this compound is not in its own biological profile but in its function as a versatile and efficient chemical tool that enables the construction of novel and potentially therapeutic indole-based compounds.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | imidazol-1-yl(1H-indol-3-yl)methanone |

| Synonyms | 3-(1H-imidazol-1-ylcarbonyl)-1H-indole; Indol-3-yl carboxylic acid imidazolide |

| Molecular Formula | C12H9N3O |

| Molecular Weight | 211.22 g/mol |

| Appearance | Solid |

| Melting Point | 250°C (decomposes) |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12(15-6-5-13-8-15)10-7-14-11-4-2-1-3-9(10)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCOEDPYQZHULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443407 | |

| Record name | 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99445-26-8 | |

| Record name | 1H-Imidazol-1-yl-1H-indol-3-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99445-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, 1-(1H-indol-3-ylcarbonyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 1h Indol 3 Ylcarbonyl 1h Imidazole and Its Derivatives

Historical Overview of Indole-Imidazole Bond Formation Strategies

The journey to synthesize complex heterocyclic structures like indole-imidazole hybrids is built upon foundational methods for creating the individual rings. The Fischer indole (B1671886) synthesis, developed in 1883, remains one of the most reliable methods for creating substituted indoles from phenylhydrazines and carbonyl compounds. wikipedia.org Similarly, the Debus synthesis of imidazole (B134444), first reported in 1858, involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgnih.gov While effective for the basic skeletons, these early methods often require harsh conditions and are not always suitable for creating the specific, direct linkages seen in more complex modern derivatives.

Historically, the acylation of imidazoles was recognized as a challenging transformation due to the electronic nature of the ring system. The imino group of imidazole possesses an acidic character similar to a pyrrole (B145914) nitrogen, making it resistant to standard acylation procedures which can sometimes lead to ring fission rather than the desired N-acylation. google.com Overcoming these initial hurdles required the development of more controlled and specific coupling reagents and catalytic systems, paving the way for the reliable formation of acyl-imidazole bonds.

Direct Carbonyl Coupling Approaches for Indol-3-ylcarbonyl-Imidazole Linkages

The most direct route to forming the 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole linkage involves the coupling of an activated indole-3-carboxylic acid derivative with imidazole. This approach focuses on forming the amide-like bond between the indole's carbonyl group and a nitrogen atom of the imidazole ring.

A common strategy involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). In this process, the indole-3-carboxylic acid is first converted into a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by imidazole to form the final product. Another well-established method utilizes N,N'-carbonyldiimidazole (CDI) itself as the coupling reagent. Here, indole-3-carboxylic acid reacts with CDI to form a reactive imidazolide (B1226674) intermediate in situ, which can then react with a second molecule of imidazole.

Alternatively, the indole-3-carboxylic acid can be converted into a more reactive acyl halide, such as indole-3-carbonyl chloride, typically by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with imidazole, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Multi-Component Reactions in the Synthesis of Related Indole-Imidazole Hybrids

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. doaj.orgrsc.org This approach aligns with the principles of green chemistry by improving atom economy and reducing waste. rsc.org Several MCRs have been developed to synthesize diverse indole-imidazole hybrids, where the two heterocyclic cores are linked in various ways. researchgate.net

For instance, one-pot reactions involving an indole derivative, an aldehyde, an amine, and an isocyanide (the Ugi reaction) can generate complex scaffolds that can be further cyclized to yield indole-fused systems. rsc.orgrsc.org Other MCRs might involve the reaction of an arylglyoxal, an indole, and an aryl thioamide to produce 3-(thiazol-5-yl)-1H-indoles, demonstrating the modularity of these reactions in creating diverse heterocyclic hybrids. acs.orgnih.gov A four-component, one-pot synthesis using indoles, aldehydes, ammonium (B1175870) acetate, and benzil (B1666583) has been reported for producing novel conjugated indole-imidazole derivatives in good yields with high purity. doaj.orgniscpr.res.in

| Reaction Type | Components | Resulting Hybrid Structure | Key Features |

|---|---|---|---|

| One-Pot Condensation | Aromatic Aldehyde, Benzil, Ammonium Acetate, Indole Derivative | Conjugated Indole-Imidazole | Good yields, high purity, simple workup doaj.org |

| Ugi MCR / Cyclization | Aniline, Glyoxal (B1671930) Dimethyl Acetal (B89532), Formic Acid, Isocyanide | Indole-2-carboxamide | Mild conditions, no metal catalyst, sustainable rsc.org |

| Thiazole (B1198619) Synthesis | Arylglyoxal, Indole, Aryl Thioamide | 3-(Thiazol-5-yl)-1H-indole | Forms C-C, C-N, and C-S bonds in one pot nih.gov |

Catalytic Methods in the Formation of Acyl Imidazoles

Catalysis plays a crucial role in the efficient and selective synthesis of acyl imidazoles. nih.gov Both metal-based and organocatalytic systems have been developed to facilitate this transformation. Imidazole itself can act as a catalyst for acyl transfer reactions, a principle that has been extensively studied. acs.org

Recent advancements include the use of transition metal catalysts. For example, synergistic Palladium/Copper and Nickel/Iridium dual catalytic systems have been employed for the stereodivergent allylic alkylation of 2-acylimidazoles, highlighting the ability to create complex, chiral derivatives. researchgate.netsnnu.edu.cn These methods allow for the synthesis of all possible regio- and stereoisomers of α-allylated tertiary carbonyls with excellent optical purity. snnu.edu.cn A patent describes a method for synthesizing 1-acyl imidazoles by reacting an imidazole with a ketene, a reaction that can be performed at ordinary temperatures and pressures, preferably in a non-reactive solvent. google.com

Green Chemistry Principles Applied to the Synthesis of Indole-Imidazole Compounds

The synthesis of indole and imidazole derivatives has increasingly incorporated the principles of green chemistry to reduce environmental impact. researchgate.net This involves the use of greener solvents like water or ethanol (B145695), solvent-free reaction conditions, reusable catalysts, and energy-efficient techniques such as microwave irradiation. researchgate.nettandfonline.comnih.gov

MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and often proceed under mild conditions. rsc.org For example, an innovative two-step reaction to assemble the indole core from inexpensive anilines and glyoxal dimethyl acetal uses ethanol as a solvent and requires no metal catalyst. rsc.orgrsc.org The use of heterogeneous catalysts, such as Cr₂O₃ nanoparticles prepared from plant extracts, for the synthesis of polysubstituted imidazoles under microwave irradiation in water further exemplifies a green approach. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss of efficiency. nih.gov

Microwave-Assisted Synthetic Routes for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating the synthesis of heterocyclic compounds, including indole and imidazole derivatives. nih.govtandfonline.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. tandfonline.comderpharmachemica.com

This technique has been successfully applied to classical indole syntheses like the Fischer, Bischler-Mohlau, and Batcho-Leimgruber reactions. nih.gov In the context of indole-imidazole hybrids, microwave-assisted methods have been used to synthesize novel thiazole, imidazole-indole hybrids in good yields (68-85%). asianpubs.org A comparative study on the synthesis of aryl imidazoles demonstrated that the microwave method was superior to conventional heating in terms of reaction time and yield. niscpr.res.in For instance, some reactions that took 8-10 hours via conventional methods were completed in just 12-16 minutes under microwave irradiation. niscpr.res.in

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Aryl Imidazoles | Conventional | 8-10 hours | 65-78% | niscpr.res.in |

| Aryl Imidazoles | Microwave (1000 W) | 12-16 minutes | 82-94% | niscpr.res.in |

| Polysubstituted Imidazoles | Microwave (400 W) | 4-9 minutes | Up to 97% | nih.gov |

| Thiazole, Imidazole-Indole Hybrids | Microwave | Not specified | 68-85% | asianpubs.org |

Derivatization Strategies for Structural Modification and Library Generation

The core structure of this compound serves as a scaffold that can be readily modified to generate libraries of related compounds for structure-activity relationship (SAR) studies. Derivatization can be targeted at several positions on both the indole and imidazole rings.

Indole Ring Modification: The indole nitrogen (N-1) can be alkylated or arylated. The benzene (B151609) portion of the indole ring can be substituted with various electron-donating or electron-withdrawing groups by starting with appropriately substituted anilines in an indole synthesis. rsc.org

Imidazole Ring Modification: The carbon atoms of the imidazole ring (C-2, C-4, C-5) can be functionalized. For example, starting with substituted benzil or aldehydes in a Debus-Radziszewski imidazole synthesis allows for the introduction of aryl groups at the C-4 and C-5 positions. wikipedia.orgnih.gov Catalytic methods can then be used to introduce further complexity, such as the stereoselective addition of groups to the α-position of an acyl substituent on the imidazole ring. snnu.edu.cn

Linker Modification: While the parent compound has a direct carbonyl linkage, synthetic strategies can introduce spacers or modify the nature of the carbonyl group itself, for example, by reducing it to a methylene (B1212753) bridge.

These strategies enable the systematic exploration of the chemical space around the parent molecule, which is a critical step in fields like drug discovery.

Structural Elucidation and Conformational Analysis of 1 1h Indol 3 Ylcarbonyl 1h Imidazole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of 1-(1H-indol-3-ylcarbonyl)-1H-imidazole, providing detailed information about its atomic connectivity and functional groups.

Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are crucial for mapping the chemical environment of each atom in the molecule. While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from data on closely related structures, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and various indole (B1671886) derivatives. chemicalbook.comnih.gov

In the ¹H NMR spectrum, the protons of the imidazole (B134444) ring are expected to appear as distinct signals. For comparison, in 1,1'-carbonyldiimidazole, the imidazole protons resonate at approximately 8.21 ppm, 7.55 ppm, and 7.25 ppm in CDCl₃. chemicalbook.com The indole ring protons typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. nih.gov The NH proton of the indole ring is expected to be a broad singlet at a downfield chemical shift, often above 11 ppm in DMSO-d₆. nih.gov

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, as well as the carbons of the indole and imidazole rings. The carbonyl carbon of the amide linkage is anticipated to resonate in the range of δ 160-170 ppm. nih.gov The carbon atoms of the indole ring typically appear between δ 100 and 140 ppm. nih.gov For the imidazole moiety, the carbon atoms are expected in a similar range, with C2 generally being the most deshielded. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning these proton and carbon signals and confirming the connectivity between the indole and imidazole rings through the carbonyl linker. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole NH | > 11.0 | - |

| Indole Ar-H | 7.0 - 8.5 | 100 - 140 |

| Imidazole H | 7.2 - 8.3 | 115 - 140 |

| Carbonyl C=O | - | 160 - 170 |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. nih.govnist.gov The N-H stretching vibration of the indole ring would likely appear as a broad band around 3300-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ region. nist.gov The C=C and C=N stretching vibrations within the indole and imidazole rings would contribute to a series of bands in the fingerprint region (1400-1600 cm⁻¹). nih.govnist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide) | 1650 - 1700 |

| C=C/C=N Stretch (Aromatic Rings) | 1400 - 1600 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₉N₃O), the expected exact mass would be approximately 211.0746 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. nih.govnist.gov

In an MS/MS experiment, the molecule would likely fragment at the amide bond, leading to characteristic fragment ions. The cleavage could produce an indol-3-ylcarbonyl cation (m/z 144) and an imidazole anion or related fragments. Another possible fragmentation pathway could involve the loss of CO to give an indol-3-yl-imidazole cation. LC-MS/MS would be particularly useful for analyzing the compound in complex mixtures and for quantitative studies. mdpi.com

Conformational Preferences and Tautomerism of the Imidazole Moiety

The conformational flexibility of this compound is primarily due to rotation around the single bonds of the carbonyl linker. The planarity of the amide bond will likely be a dominant conformational feature. Computational studies on related N-acylhydrazones suggest that the antiperiplanar conformation around the O=C-N-X bond is often favored. nih.gov The presence of steric hindrance can influence the planarity and lead to twisted conformations. nih.gov

The imidazole moiety can exist in two tautomeric forms, with the proton on either N1 or N3. In the case of this compound, the carbonyl group is attached to one of the nitrogen atoms, which would be designated as N1. Therefore, tautomerism in the traditional sense is not possible for the acylated imidazole ring. However, the electronic properties of the imidazole ring are influenced by the acyl substituent, which can affect its reactivity and interactions with other molecules. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the crystal packing of this compound would be governed by intermolecular interactions, particularly hydrogen bonding. The indole N-H group is a strong hydrogen bond donor and can form hydrogen bonds with the carbonyl oxygen or the non-acylated nitrogen of the imidazole ring of a neighboring molecule. nih.gov These hydrogen bonds can lead to the formation of one-dimensional chains or more complex three-dimensional networks. In addition to hydrogen bonding, π-π stacking interactions between the aromatic indole and imidazole rings may also play a significant role in stabilizing the crystal structure. The specific packing motif will depend on the interplay of these various intermolecular forces.

Biological Investigations and Activities of 1 1h Indol 3 Ylcarbonyl 1h Imidazole Analogs

Antimicrobial Activity Studies

Derivatives combining indole (B1671886) and imidazole (B134444) moieties have demonstrated a broad spectrum of antimicrobial activities. nih.gov These compounds are recognized for their potential to combat various microorganisms, including drug-resistant strains. nih.govijpsjournal.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)

Analogs of 1-(1H-indol-3-ylcarbonyl)-1H-imidazole have shown notable antibacterial properties. For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives displayed significant activity against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Specifically, compounds designated as 3ao and 3aq exhibited a minimum inhibitory concentration (MIC) of less than 1 µg/mL against staphylococci. mdpi.comnih.gov Furthermore, compounds 3aa and 3ad also showed promising activity with MIC values against S. aureus not exceeding 7.8 µg/mL. mdpi.comnih.gov The introduction of a bromine atom into the imidazole fragment has been shown to significantly enhance antistaphylococcal activity. mdpi.com

While many of these derivatives show strong efficacy against Gram-positive bacteria, their activity against Gram-negative bacteria like Escherichia coli is often moderate. nih.gov This difference is likely due to the structural variations in the cell walls of these bacterial groups. nih.gov Some 5-substituted benzimidazoles, such as 3q, 3r, 3v, and 3w, have demonstrated moderate activity against E. coli. nih.gov Additionally, certain indole derivatives linked to other heterocyclic rings like pyrazole (B372694) have also been tested, showing moderate to good antibacterial effects. researchgate.net

Interactive Data Table: Antibacterial Activity of Selected Indole-Imidazole Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3ao | S. aureus (including MRSA) | < 1 | mdpi.comnih.gov |

| 3aq | S. aureus (including MRSA) | < 1 | mdpi.comnih.gov |

| 3aa | S. aureus | 3.9–7.8 | mdpi.comnih.gov |

| 3ad | S. aureus | 3.9–7.8 | mdpi.comnih.gov |

| 3q | E. coli | 125 | nih.gov |

| 3r | E. coli | 125 | nih.gov |

| 3v | E. coli | 125 | nih.gov |

| 3w | E. coli | 125 | nih.gov |

Antifungal Efficacy (e.g., against Candida species)

The antifungal potential of indole-imidazole analogs is well-documented, particularly against various Candida species, which are common causes of fungal infections in humans. nih.gov A number of synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles showed high to moderate activity against Candida albicans. mdpi.com For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) both demonstrated a low MIC of 3.9 µg/mL against C. albicans. mdpi.comnih.gov

Studies have also explored indole derivatives linked to other azole rings, such as triazoles, which have shown excellent antifungal activities against both C. albicans and C. krusei. nih.gov In some cases, the introduction of specific substituents, like a m-chlorophenyl group, has been shown to be important for antifungal activity. researchgate.net Furthermore, certain indole-containing hydrazone derivatives have exhibited moderate antifungal activity against C. albicans. znaturforsch.com

Interactive Data Table: Antifungal Activity of Selected Indole-Imidazole Analogs

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 3ag | C. albicans | 3.9 | mdpi.comnih.gov |

| 3aq | C. albicans | 3.9 | mdpi.comnih.gov |

| 3ad | C. albicans | - | mdpi.com |

| Indole-triazole derivatives | C. albicans, C. krusei | - | nih.gov |

| Indole hydrazone derivative 1 | C. albicans | 3.125 | znaturforsch.com |

| Indole hydrazone derivative 7 | C. albicans | 3.125 | znaturforsch.com |

| Indole hydrazone derivative 15 | C. albicans | 3.125 | znaturforsch.com |

Mechanistic Aspects of Antimicrobial Action

The antimicrobial mechanisms of indole-imidazole analogs are multifaceted. For antifungal action, azole compounds, including imidazole derivatives, are known to inhibit the cytochrome P-450-dependent enzyme lanosterol (B1674476) 14α-demethylase. nih.govijpsjournal.com This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts the membrane's integrity and function, ultimately leading to fungal cell death. ijpsjournal.commdpi.com

In terms of antibacterial action, molecular docking studies of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have suggested potential interactions with several bacterial targets. mdpi.com These include (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. mdpi.com The FtsZ protein, in particular, is essential for bacterial cell division, making it an attractive target for antibacterial agents. nih.gov Additionally, some indole derivatives are known to inhibit the NorA efflux pump in S. aureus, which contributes to antibiotic resistance. nih.govijpsjournal.com

Antiproliferative and Antitumor Activities (Non-Human In Vitro/In Vivo Models)

The fusion of indole and imidazole rings has also led to the development of potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines in laboratory settings. nih.govmbimph.com

In vitro Cytotoxicity against Various Cancer Cell Lines

A wide array of indole-imidazole analogs has been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, certain indole-aryl amide derivatives have demonstrated noteworthy selectivity towards specific cancer cell lines. mdpi.com Compound 5, an indole-aryl amide, showed significant activity against HT29 (colon carcinoma), PC-3 (prostate cancer), and Jurkat J6 (T-cell leukemia) cells, with IC50 values of 2.61, 0.39, and 0.37 µM, respectively. mdpi.com

Other studies have focused on indole derivatives linked to different heterocyclic systems. For example, imidazole-substituted indeno[1,2-b]quinoline-9,11-dione derivatives exhibited potent antiproliferative effects, particularly against the Jurkat cell line. deepdyve.com Similarly, a novel benzimidazole (B57391) derivative, se-182, showed significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values of 15.58 and 15.80 µM, respectively. jksus.org The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest. mdpi.comnih.gov

Interactive Data Table: In Vitro Cytotoxicity of Selected Indole-Imidazole Analogs

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 (indole-aryl amide) | HT29 (colon) | 2.61 | mdpi.com |

| Compound 5 (indole-aryl amide) | PC-3 (prostate) | 0.39 | mdpi.com |

| Compound 5 (indole-aryl amide) | Jurkat J6 (leukemia) | 0.37 | mdpi.com |

| Compound 29 (imidazole substituted indeno[1,2-b]quinoline-9,11-dione) | Jurkat (leukemia) | 0.7 | deepdyve.com |

| Compound 31 (imidazole substituted indeno[1,2-b]quinoline-9,11-dione) | Jurkat (leukemia) | 1.7 | deepdyve.com |

| Compound 33 (imidazole substituted indeno[1,2-b]quinoline-9,11-dione) | Jurkat (leukemia) | 1.7 | deepdyve.com |

| se-182 (benzimidazole derivative) | HepG2 (liver) | 15.58 | jksus.org |

| se-182 (benzimidazole derivative) | A549 (lung) | 15.80 | jksus.org |

Evaluation in Non-Human Xenograft Models

While extensive in vitro data exists, the evaluation of this compound analogs and related compounds in non-human xenograft models is a critical step in preclinical development. nih.gov These models, where human tumor cells are implanted into immunocompromised animals, provide an in vivo setting to assess the antitumor efficacy of new compounds. For instance, nortopsentin analogues, where the imidazole ring was replaced by thiazole (B1198619) and indazole, showed good antiproliferative activity against a panel of approximately 60 human tumor cell lines, with GI50 values ranging from micro- to nanomolar levels, suggesting their potential for in vivo studies. researchgate.net The development of such xenograft models is crucial for monitoring the effects and duration of action of these potential anticancer agents. nih.gov

Modulation of Cellular Pathways and Processes (e.g., cell cycle arrest, mitotic catastrophe, apoptosis, autophagy)

Analogs incorporating the indole nucleus have been shown to significantly influence cellular pathways critical to cancer cell proliferation and survival, including the induction of cell cycle arrest and apoptosis.

Naturally occurring indole derivatives, such as Indole-3-carbinol (I3C), are recognized for their potent antiproliferative activities. nih.gov I3C has been demonstrated to inhibit the proliferation of the THP-1 acute myeloid leukemia (AML) cell line in a dose- and time-dependent manner. nih.gov Mechanistic studies revealed that these antiproliferative effects are associated with programmed cell death (apoptosis) and cell cycle arrest. nih.gov In THP-1 cells, I3C treatment led to the downregulation of the anti-apoptotic gene BCL2 and the upregulation of the pro-apoptotic gene FasR. nih.gov Furthermore, flow cytometry analysis confirmed that I3C induces cell cycle arrest in the G1 phase. nih.gov This arrest is accompanied by the overexpression of G1-acting cell cycle regulatory genes like P21, P27, and P53, and the downregulation of cyclin-dependent kinase 2 (CDK2). nih.gov

Similarly, synthetic indole derivatives have been developed to exploit these cellular modulation properties. One such compound, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M), a novel indole ethyl isothiocyanate analog, has shown selective cytotoxicity against central nervous system (CNS) and neuroblastoma cancer cells. nih.gov Morphological evidence and mechanistic studies indicate that NB7M induces apoptosis in SMS-KCNR neuroblastoma cells. nih.gov The activation of STAT-3, which can inhibit apoptosis and promote cell cycle progression, is a target for some anticancer agents. nih.gov The activity of indole analogs like NB7M suggests their potential to interfere with such survival pathways, leading to cell cycle arrest and apoptosis. nih.gov For instance, a novel indole-based 1,2,4-triazole (B32235) derivative, compound 9p, was found to significantly arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells in a dose-dependent manner. rsc.org

Enzyme Inhibition and Receptor Modulation

Tubulin Polymerization Inhibition

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a key mechanism for many anticancer agents. Several classes of synthetic molecules with an indole core structure have been identified as effective tubulin inhibitors. nih.gov These include aroylindoles, arylthioindoles, and indolylglyoxyamides. nih.gov

A series of 1-methyl-1H-indole-pyrazoline hybrids were designed and evaluated as potential tubulin polymerization inhibitors. nih.gov Among these, compound e19 [5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide] demonstrated the most potent inhibitory effect on tubulin assembly, with an IC50 value of 2.12 μM. nih.gov This compound also exhibited significant growth inhibitory activity against a panel of four human cancer cell lines, with IC50 values ranging from 0.21 to 0.31 μM. nih.gov Further investigation confirmed that compound e19 disrupts the cellular microtubule network, leading to G2/M phase cell-cycle arrest and apoptosis in HeLa cells. nih.gov

Similarly, novel compounds based on a 1H-benzo[d]imidazole structure were synthesized and assessed for their tubulin polymerization inhibitory activity. rsc.org Compound 18b from this series showed potent in vitro growth inhibition against A549, MCF-7, and K562 cancer cell lines, with IC50 values of 0.12 μM, 0.15 μM, and 0.21 μM, respectively. rsc.org It also displayed significant inhibition of tubulin polymerization with an IC50 value of 2.1 μM. rsc.org

Another study focused on indole-based 1,2,4-triazole derivatives, identifying compound 9p as a potent inhibitor. rsc.org This compound effectively inhibited tubulin polymerization with an IC50 value of 8.3 μM and molecular docking studies suggested it binds to the colchicine-binding site of tubulin. rsc.org

| Compound | Compound Class | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| e19 | Indole-Pyrazoline Hybrid | 2.12 | nih.gov |

| 18b | Benzo[d]imidazole Derivative | 2.1 | rsc.org |

| 9p | Indole-1,2,4-triazole Derivative | 8.3 | rsc.org |

DNA Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that manage the topological states of DNA and are validated targets for cancer chemotherapy. nih.govnih.gov Analogs featuring an indole or related heterocyclic frameworks have been investigated for their ability to inhibit these enzymes.

A series of benz[f]indole-4,9-diones were synthesized and evaluated for their inhibition of human DNA topoisomerases I and II. nih.gov In a topoisomerase I-mediated relaxation assay, 2-amino-3-ethoxycarbonyl-N-(4-fluorophenyl)-benz[f]indole-4,9-dione was identified as the most potent inhibitor among the tested compounds. nih.gov While most compounds in this series showed weak inhibition of DNA topoisomerase II, some derivatives, such as 2-amino-3-ethoxycarbonyl-N-(4-methylphenyl)-benz[f]indole-4,9-dione and 2-amino-3-ethoxycarbonyl-N-(2-bromoethyl)-benz[f]indole-4,9-dione , exhibited moderate inhibitory activity. nih.gov This suggests that some of these active compounds have a relatively selective inhibitory action against topoisomerase I. nih.gov

In a separate study, a series of 2-substituted benzoxazoles and their potential metabolites were investigated for their inhibitory effects on eukaryotic DNA topoisomerase I (Topo I) and II (Topo II). researchgate.net Among 21 compounds tested, four derivatives inhibited human Topo I, and three inhibited human Topo IIα. researchgate.net Specifically, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) was the most effective Topo I inhibitor with an IC50 value of 104 µM, while 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) was the most potent Topo II inhibitor with an IC50 of 71 µM. researchgate.net Both of these compounds were noted to affect both Topo I and II enzymes. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Topo I | 104 | researchgate.net |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Topo II | 71 | researchgate.net |

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to proteins, a critical step for the function of proteins like Ras, which is frequently mutated in cancers. nih.gov This has made FTase a significant target for anticancer drug development, leading to the creation of farnesyltransferase inhibitors (FTIs). nih.gov

Research into FTIs has led to the development of non-thiol CaaX analogs, which include compounds with an imidazole core. nih.gov The design of bisubstrate inhibitors, which mimic both the farnesyl pyrophosphate and the peptide substrate, has yielded potent FTase inhibitors. researchgate.net Studies on farnesyl pyrophosphate analogs with a malonic acid function introduced into an imidazole-containing model resulted in new compounds with submicromolar activities. researchgate.net

One potent FTI, BMS-214662 [(R)-7-cyano-2,3,4,5-tetrahydro-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-(2-thienylsulfonyl)-1H-1,4-benzodiazepine] , which contains an imidazole moiety, has demonstrated excellent preclinical antitumor activity and has advanced into human clinical trials. researchgate.net Another example is a class of 3-aryl-4-aryloyl-1-(1H-imidazol-5-yl)methylpyrroles, where a specific compound (Compound 7 ) was found to inhibit farnesyltransferase with an IC50 value of 4.6 nM. researchgate.net These findings underscore the importance of the imidazole scaffold in designing potent inhibitors of farnesyltransferase. nih.govnih.govresearchgate.net

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostanoids and are the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The existence of two major isoforms, COX-1 and COX-2, has driven the development of selective inhibitors to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Derivatives of indole have been a fertile ground for the discovery of new COX inhibitors. A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov Among them, compound S3 was identified as a potent anti-inflammatory agent and was found to selectively inhibit COX-2 expression, suggesting a better gastric safety profile compared to non-selective drugs like indomethacin. nih.gov

Other heterocyclic systems related to the imidazole of the parent compound have also shown promise. A study on thiadiazole-based scaffolds identified compounds 3 and 4 as potent and selective COX-1 inhibitors, with IC50 values of 1.08 µM and 1.12 µM, respectively, which were significantly lower than that of ibuprofen (B1674241) (12.7 µM). nih.gov In another investigation, novel benzimidazole piperidine (B6355638) derivatives were designed as selective COX-2 inhibitors. researchgate.net Compound 1 ([(2-{[3-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}phenyl)amino]acetic acid) showed high selectivity for COX-2 and demonstrated anti-inflammatory effects without causing noticeable gastric side effects in preclinical models. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 3 | COX-1 | 1.08 | COX-1 selective | nih.gov |

| Compound 4 | COX-1 | 1.12 | COX-1 selective | nih.gov |

| Compound S3 | COX-2 | Not specified | Selective COX-2 inhibitor | nih.gov |

| Compound 1 | COX-2 | Not specified | High selectivity for COX-2 | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary strategy for developing skin-brightening agents and treating hyperpigmentation disorders. nih.gov Indole derivatives have emerged as a promising class of tyrosinase inhibitors, partly due to the structural similarity of the indole core to natural intermediates in the melanin pathway. nih.gov

Research has utilized indole-3-carbaldehyde, a known tyrosinase inhibitor, as a starting material to synthesize more potent derivatives. nih.gov A series of indole–thiourea derivatives featuring thiosemicarbazone moieties at the 3-position of the indole ring were synthesized and screened for tyrosinase inhibitory activity. nih.gov Kinetic and molecular docking studies were used to understand the mechanism and binding interactions of these compounds with the enzyme. nih.gov

In a different study, sixteen compounds with a 5-(trifluoromethyl)benzo[d]thiazole scaffold were synthesized and evaluated. mdpi.com Compound 1b [4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol] showed exceptionally high inhibitory activity against mushroom tyrosinase, with an IC50 value of 0.2 ± 0.01 μM. This potency was reported to be 55-fold greater than that of the standard inhibitor, kojic acid. mdpi.com The 2,4-hydroxyl groups on the phenyl ring were found to be crucial for this high level of inhibition. mdpi.com

Another class of compounds, pyrazole derivatives, has also been explored. researchgate.net A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized, with some compounds containing a trimethoxyphenyl moiety showing significant tyrosinase inhibitory activity. researchgate.net

| Compound | Compound Class | Tyrosinase IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1b | Benzothiazole Derivative | 0.2 | mdpi.com |

5-Hydroxytryptamine Receptor Agonism/Antagonism

Analogs of this compound have been investigated for their interaction with 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT3 subtype. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility.

A notable example is Ramosetron, a potent and selective 5-HT3 receptor antagonist. nih.govmdpi.com Research into its oxidation products and metabolites has shown that potent antagonistic activity is retained in several of these derivative forms. For instance, 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole and its epimer were identified as potent 5-HT3 receptor antagonists, comparable to the parent compound. nih.gov

Further studies on optically active 4,5,6,7-tetrahydro-1H-benzimidazole derivatives have elucidated the stereochemical requirements for high-affinity binding to the 5-HT3 receptor. The (R)-enantiomers of these derivatives were found to be significantly more potent than their (S)-isomers. mdpi.com Specifically, the (–)-(R)-5-[(1-methyl-1H-indol-3-yl)carbonyl] derivative, Ramosetron, demonstrated inhibitory effects on cisplatin-induced emesis in ferrets that were hundreds of times more potent than first-generation antagonists like ondansetron (B39145) and granisetron. mdpi.com

Interestingly, certain oxidation products, such as diketone and dihydroxylated derivatives, also displayed 5-HT3 antagonistic activity similar to ondansetron, despite lacking the basic amine group previously thought essential for high-affinity receptor binding. nih.gov

Table 1: 5-HT3 Receptor Antagonistic Activity of Selected Analogs

| Compound Name | Receptor Activity | Key Findings |

|---|---|---|

| Ramosetron (YM060) | Potent 5-HT3 Antagonist | Hundreds of times more potent than ondansetron in inhibiting cisplatin-induced emesis. mdpi.com |

| 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole | Potent 5-HT3 Antagonist | A degradation product and metabolite of Ramosetron that retains high antagonistic activity. nih.gov |

| (–)-(4S,6S)-isomer of 4-hydroxy-6-[(1-methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole | Potent 5-HT3 Antagonist | The epimer of the 4-hydroxy metabolite, also showing potent antagonism. nih.gov |

Other Biologically Relevant Activities

Anti-inflammatory Potential

The indole and imidazole moieties are core structures in many compounds exhibiting anti-inflammatory properties. nih.gov Hybrid molecules combining these two rings have been synthesized and evaluated for their ability to modulate inflammatory pathways.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and tested for their effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in RAW264.7 cells. nih.govnih.gov The majority of these synthesized compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov One of the most potent compounds from this series, compound 13b, was found to be non-toxic and to induce iron death (ferroptosis) by increasing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and Fe2+, while decreasing glutathione (B108866) (GSH). nih.govnih.gov

Furthermore, various indolyl-pyrimidine derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. researchgate.net These findings underscore the potential of combining indole and imidazole-like structures to develop novel anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Indole-Imidazole Analogs

| Compound Series | Model/Assay | Results |

|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced cytokine release in RAW264.7 cells | Most compounds effectively inhibited NO, IL-6, and TNF-α release. nih.govnih.gov |

| Compound 13b (an indole-2-formamide benzimidazole[2,1-b]thiazole derivative) | LPS-induced inflammation and ferroptosis in RAW264.7 cells | Exhibited the most potent anti-inflammatory activity and was found to facilitate iron death. nih.govnih.gov |

Antioxidant Properties

Indole-imidazole derivatives have been a focus of research for their antioxidant capabilities. nih.gov Studies have shown that these compounds can act through various mechanisms, including scavenging free radicals and chelating metal ions.

Indole-imidazole derivatives with alkyl substituents have been reported to exhibit an excellent cytoprotective effect against AAPH-induced oxidative hemolysis and to be effective ferrous ion chelators. mdpi.com The introduction of electron-donating groups into the imidazole ring of indole-imidazole hybrids was found to enhance the inhibition of AAPH-induced hemolysis. nih.gov In contrast, compounds with electron-withdrawing substituents showed a lower, yet still present, inhibitory effect. nih.gov The coordination of these indole-imidazole ligands with ZnCl2 has been shown to, in some cases, significantly increase their cytoprotective activity to levels comparable with the standard antioxidant Trolox. nih.gov

Other studies have explored the antioxidant properties of various benzimidazole derivatives. For example, some 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives showed significant inhibition of lipid peroxidation. Additionally, newly synthesized imidazole derivatives have demonstrated potent radical scavenging properties in DPPH assays.

Table 3: Antioxidant Activity of Selected Indole-Imidazole and Related Derivatives

| Compound Series/Derivative | Assay/Model | Key Findings |

|---|---|---|

| Indole-imidazole derivatives with alkyl substituents | AAPH-induced oxidative hemolysis; Ferrous ion chelation | Excellent cytoprotective effect and effective chelation of ferrous ions. mdpi.com |

| Indole-imidazole hybrids with electron-donating groups | AAPH-induced oxidative hemolysis | Best inhibition of AAPH-induced hemolysis. nih.gov |

| 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole | DPPH radical scavenging | Demonstrated significant radical scavenging properties. |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Rat liver microsomal lipid peroxidation (LPO) | Showed LPO inhibitory activity up to 57%. |

Pesticidal/Acaricidal/Aphicidal Efficacy (non-human pest models)

While extensive research on the specific pesticidal, acaricidal, or aphicidal efficacy of this compound analogs is not widely documented, studies on related indole and imidazole-containing heterocyclic compounds have shown promise in the control of non-human pests.

For instance, certain indole derivatives have been investigated for their antifungal activity against plant pathogens. One study reported that among a series of synthesized indole derivatives, one compound exhibited high inhibition rates against several fungal species that affect crops, such as F. graminearum, F. oxysporum, and C. lunata, suggesting its potential for development as a fungicide. Another study found that an indole-imidazole compound containing chlorine atoms demonstrated strong fungicidal effects against various wood-destroying fungi. nih.govmdpi.com

In the realm of insecticidal activity, while not direct analogs, other complex heterocyclic systems incorporating indole or imidazole motifs have been developed. For example, novel anthranilic diamide (B1670390) insecticides containing an indane group have shown good insecticidal activity against Mythimna separata. This indicates that the indole scaffold can be a valuable component in the design of new insecticidal agents.

Antiviral Properties

The indole nucleus is a key pharmacophore in a variety of antiviral agents. nih.gov Research has demonstrated that derivatives incorporating the indole ring system can inhibit a range of viruses.

One study detailed a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, which exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus. Other research has highlighted that indole fragments fused with other heterocyclic systems, such as 1,3-thiazole, display potent antiviral activity against Herpes Simplex Virus 1 (HSV-1). The broad antiviral potential of indole-containing structures underscores their importance in medicinal chemistry. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophoric Features within the Indole (B1671886) and Imidazole (B134444) Moieties

The 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole structure is a hybrid that combines two "privileged" heterocyclic scaffolds, indole and imidazole, each possessing distinct pharmacophoric features that contribute to molecular recognition and biological activity. nih.govrsc.orgpharmacophorejournal.com

The indole moiety is a bicyclic aromatic system that serves as a cornerstone in numerous natural and synthetic bioactive compounds. mdpi.comnih.gov Its key pharmacophoric features include:

Hydrogen Bond Donor: The N-H group of the indole ring is a critical hydrogen bond donor. Studies on related indole derivatives have shown that substitution at this N-1 position, for example with a methyl group, can lead to a complete loss of activity, highlighting the essential role of this N-H in forming a hydrogen bond with target proteins. nih.gov

Hydrophobic Region: The fused benzene (B151609) ring provides a large, lipophilic surface area that can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. researchgate.net

Aromatic System: The ten π-electrons of the indole ring allow for aromatic or π-π stacking interactions with aromatic amino acid residues of a target protein. researchgate.net

The imidazole moiety is a five-membered diazole ring that is also a common feature in many pharmaceuticals. wikipedia.orgresearchgate.net Its important pharmacophoric characteristics are:

Hydrogen Bond Acceptor/Donor: The imidazole ring contains two nitrogen atoms. The lone pair on the sp2-hybridized nitrogen can act as a hydrogen bond acceptor, while the N-H group (in its protonated form) can serve as a hydrogen bond donor. scilit.comchemijournal.com

Amphoteric Nature: Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base, which can be crucial for its interaction with biological targets and for its physicochemical properties. chemijournal.com

Coordination Site: The nitrogen atoms can act as ligands to chelate metal ions, a property that can be relevant for certain enzymatic inhibition mechanisms. nih.gov

Electron-Rich Donor: The imidazole ring is considered an electron-rich system that can contribute to the electronic profile of the molecule. nih.gov

Influence of Substituents on Biological Potency and Selectivity

Modifying the core this compound structure with various substituents is a primary strategy to modulate its biological activity, selectivity, and physicochemical properties.

The nature of substituents on the imidazole ring can significantly impact activity. Research on indole-imidazole hybrids has shown that the presence of electron-donating alkyl groups on the imidazole ring can enhance cytoprotective activity against oxidative stress. nih.gov Conversely, attaching electron-withdrawing groups, such as those that reduce the electron density on the imidazole nitrogens, can diminish certain biological activities like metal-chelating capacity and may increase cytotoxicity. nih.govnih.gov

For the indole ring , substitutions at various positions offer opportunities for optimization. While the N-1 hydrogen is often crucial, modifications at other positions can fine-tune potency and selectivity. nih.gov For instance, in a series of N-substituted indole carboxamides designed as MAO-B inhibitors, the introduction of a 3-fluorobenzoyl group at the N-1 position of the indole was a key feature of the most potent compounds. nih.gov This demonstrates that while the unsubstituted N-H can be important, larger acyl substituents at this position can access different binding pockets to confer high affinity and selectivity. nih.gov

The following table summarizes the observed effects of substituents on related indole and imidazole-containing compounds.

| Scaffold Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| Indole N-1 | Small Alkyl (e.g., -CH₃) | Can lead to loss of activity, suggesting N-H is a key H-bond donor. | nih.gov |

| Indole N-1 | Arylcarbonyl (e.g., 3-fluorobenzoyl) | Can significantly increase potency and selectivity for specific targets (e.g., MAO-B). | nih.gov |

| Imidazole Ring | Electron-Donating (e.g., alkyl) | Increased cytoprotective effects. | nih.gov |

| Imidazole Ring | Electron-Withdrawing (e.g., chloro) | Reduced chelating activity and increased cytotoxicity. | nih.govnih.gov |

| Aryl Substituents (on a linked group) | Halogens (e.g., -F, -Cl) | Can enhance potency and selectivity. | nih.govnih.gov |

Conformational Flexibility and Its Impact on Target Binding

The three-dimensional shape of this compound is not static. Rotation around the single bonds, particularly the bond between the indole ring and the carbonyl group, and the bond between the carbonyl group and the imidazole ring, grants the molecule significant conformational flexibility. This flexibility allows the molecule to adopt different spatial arrangements, which can have a profound impact on its ability to bind to a biological target. nih.gov

Two dominant binding models are often considered in drug design:

Induced Fit: The ligand first binds to the receptor, and this binding event induces a conformational change in both the ligand and the protein to achieve an optimal fit. nih.gov

Conformational Selection: The ligand and receptor exist as an ensemble of different conformations in equilibrium. The receptor preferentially binds to the specific conformation of the ligand that best fits its binding site, thus shifting the equilibrium. nih.gov

The inherent flexibility of the indole-imidazole scaffold means that it can likely adapt its shape to fit various binding sites. However, this flexibility can also be a liability, as it may lead to a loss of entropy upon binding, which is energetically unfavorable and can weaken the interaction. acs.org

A modern medicinal chemistry strategy is to introduce "conformational locks" to reduce rotational freedom. acs.orgacs.org This involves creating cyclic structures or introducing bulky groups to restrict the molecule into a more rigid, "bioactive" conformation. This approach can lead to enhanced potency and, crucially, improved selectivity, as the rigid molecule may fit the intended target perfectly while being unable to bind to off-target proteins. acs.orgacs.org For example, studies on other flexible indole derivatives have shown that locking the conformation eliminated binding to one receptor subtype while preserving high affinity for another. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs based on the this compound scaffold, QSAR models can be developed to predict the activity of newly designed molecules before their synthesis, saving time and resources. nih.gov

QSAR studies typically involve calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model. For imidazole- and indole-containing compounds, relevant descriptors often include:

Topological descriptors: Related to the shape and size of the molecule (e.g., molecular volume, chain count). nih.gov

Electronic descriptors: Describing the electronic properties (e.g., polarity, distribution of charges). nih.gov

Thermodynamic descriptors: Related to the energy of the molecule.

Hydrogen-bonding descriptors: Counting the number of potential hydrogen bond donors and acceptors. nih.gov

A 2D-QSAR study on imidazole-5-carboxylic acid derivatives identified descriptors for chain count, H-acceptor count, and polarity indices as being important for activity. nih.gov Another study on imidazole-containing farnesyltransferase inhibitors showed that the volume, shape, and polarity of the molecules were critical for their inhibitory action. nih.gov Such models provide valuable insights into the structural requirements for biological activity and can guide the rational design of more potent derivatives.

Scaffold Hopping and Molecular Hybridization Strategies

The this compound framework is itself a product of molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single chemical entity. eurekaselect.comeurekaselect.com This approach aims to create a new molecule with improved affinity, a better selectivity profile, or even a dual mode of action. nih.gov The fusion of the indole and imidazole pharmacophores represents an effort to leverage the favorable biological interaction properties of both ring systems. researchgate.net

Scaffold hopping is another powerful strategy in drug discovery where the core structure (scaffold) of a known active compound is replaced by a chemically different but functionally equivalent scaffold. rsc.orgnih.gov The goal is to discover new lead compounds with novel intellectual property, improved properties (e.g., better ADME profile), or a different side-effect profile. Starting from an indole-based lead, a medicinal chemist might use scaffold hopping to replace the indole ring with a bioisosteric equivalent, such as an indazole. rsc.org This was successfully demonstrated in a study where hopping from an indole to an indazole core transformed a selective inhibitor into a dual inhibitor of two related protein targets. rsc.org These advanced design strategies are integral to evolving lead compounds like this compound into viable drug candidates.

Mechanistic Insights into the Biological Actions

Molecular Binding Modes and Interaction with Biological Targets

There is no specific information in the scientific literature regarding the molecular binding modes or biological targets of 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole.

In the broader context of indole-containing compounds, research has shown interactions with a variety of biological targets. For instance, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have been studied for their antimicrobial properties. Molecular docking simulations of these related compounds suggest potential binding to essential bacterial enzymes. These enzymes play critical roles in processes like cell division and metabolism. The binding is thought to be stabilized by interactions such as hydrogen bonds formed between the compound and the protein's active site.

Table 1: Potential Biological Targets of Structurally Related Indole-Benzimidazole Derivatives

| Biological Target | Function | Potential Consequence of Binding |

| (p)ppGpp synthetase/hydrolase | Bacterial stress response regulation | Disruption of bacterial survival mechanisms |

| FtsZ (Filamenting temperature-sensitive protein Z) | Bacterial cell division | Inhibition of bacterial replication |

| Pyruvate (B1213749) kinase | Glycolysis | Inhibition of bacterial metabolism |

Disclaimer: The data in this table is derived from studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives and does not represent experimentally verified targets of this compound.

Intracellular Localization and Distribution

No studies have been published that detail the intracellular localization and distribution of this compound.

The ability of a compound to reach intracellular targets is governed by its physicochemical properties, such as lipophilicity, size, and charge. For related compounds, their distribution would depend on these factors, influencing their ability to cross cellular and organellar membranes. Without experimental data, any discussion on the specific subcellular compartments where this compound might accumulate would be purely speculative.

Influence on Cellular Signaling Pathways

There is a lack of information on the effects of this compound on cellular signaling pathways.

However, other compounds that feature an indole (B1671886) nucleus linked to a different heterocyclic ring, such as pyrazole (B372694), have been investigated for their effects on cancer cell lines. Some of these related compounds have been shown to induce cell cycle arrest, for example, at the S phase, which is a critical checkpoint in DNA replication. This suggests that these types of molecules can interfere with the complex signaling cascades that regulate cell proliferation and survival.

Table 2: Observed Effects of Related Indole-Pyrazole Derivatives on Cellular Processes

| Compound Class | Cell Line | Observed Effect | Implicated Signaling |

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2, BGC823, BT474 | Antiproliferative activity, S phase cell cycle arrest | Cell cycle regulation |

| Nortopsentin analogues | HepG2 | Pro-apoptotic, G2/M phase arrest | Apoptosis pathways |

Disclaimer: This table presents findings for indole-pyrazole and nortopsentin analogues, not this compound. The specific pathways were not fully elucidated in the cited abstracts.

Resistance Mechanisms and Strategies for Overcoming Resistance

As there are no established biological activities or targets for this compound, there is no information on mechanisms of resistance to this compound.

In a broader sense, when compounds are developed as therapeutic agents, particularly as antimicrobials or anticancer drugs, resistance can emerge. For antimicrobial compounds, this can occur through mechanisms such as enzymatic modification of the drug, alteration of the drug's target, or increased efflux of the drug from the cell. Strategies to combat resistance often involve the chemical modification of the lead compound to create analogues that are less susceptible to these resistance mechanisms or the use of combination therapies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, FMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole , Density Functional Theory (DFT) would be the method of choice to determine its optimized geometry, vibrational frequencies, and electronic properties. Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. No published studies have reported these specific values for the target compound.

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For This compound , this would involve docking the compound against various protein targets to identify potential biological activity. This process helps in predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. There are currently no available docking studies or identified protein targets for this compound in the literature.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. An MD simulation would model the atomic movements of the system, providing a detailed view of the conformational changes and the persistence of key binding interactions. This analysis is vital for validating the docking results and understanding the dynamic nature of the binding. Such simulation data for This compound with any biological target have not been published.

In silico Prediction of Biological Activity (e.g., Virtual Screening)

Virtual screening is a computational method used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While the indole (B1671886) and imidazole (B134444) scaffolds are known to be present in many biologically active compounds, a specific in silico screening or activity prediction for This compound is not documented. Such a study would typically involve comparing the molecule to known active compounds or using machine learning models to predict its potential therapeutic applications.

ADME Prediction (excluding absorption, distribution, metabolism, excretion, and toxicity profiles of human clinical relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are used to estimate the physicochemical properties of a compound that influence its pharmacokinetic profile. Properties such as lipophilicity (logP), water solubility, and polar surface area are typically calculated. While numerous software platforms exist for these predictions, no specific, peer-reviewed ADME data has been published for This compound .

Analytical Applications of 1 1h Indol 3 Ylcarbonyl 1h Imidazole

Utility as an Internal Standard in LC-MS/MS Bioanalytical Methods

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. scioninstruments.com Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. cerilliant.comkcasbio.com An ideal internal standard has physicochemical properties very similar to the analyte of interest. cerilliant.com

For a compound like 1-(1H-Indol-3-ylcarbonyl)-1H-imidazole to be a suitable internal standard for an analyte, it would ideally:

Behave similarly during extraction from biological matrices (e.g., plasma, urine).

Exhibit similar chromatographic retention and ionization efficiency.

Be a close structural analog to the analyte. cerilliant.com

Stable isotope-labeled versions of the analyte are often considered the gold standard for internal standards in LC-MS/MS because their behavior is nearly identical to the analyte. kcasbio.com

Role in Quantitative Analysis of Related Pharmaceutical Compounds

The primary role of an internal standard in quantitative analysis is to improve the accuracy and precision of the measurement. scioninstruments.com By comparing the peak area response of the analyte to that of the known concentration of the internal standard, variations introduced during the analytical process can be normalized. This is crucial for bioanalytical methods where complex matrices can affect the analyte's signal. nih.gov

If this compound were used as an internal standard, its concentration would be kept constant across all samples. The ratio of the analyte's response to the internal standard's response would then be used to construct a calibration curve and determine the concentration of the analyte in unknown samples.

Method Development and Validation for Analytical Quantification

The development and validation of an LC-MS/MS method using an internal standard involves several key steps to ensure its reliability, as guided by regulatory bodies like the FDA. nih.gov

Method Development would involve:

Selection of Precursor and Product Ions: For both the analyte and the internal standard, specific mass transitions (precursor ion → product ion) are selected for monitoring in Multiple Reaction Monitoring (MRM) mode to ensure selectivity. nih.gov

Chromatographic Separation: Developing a chromatographic method that separates the analyte and internal standard from other matrix components to avoid interference.

Optimization of Mass Spectrometry Parameters: Fine-tuning parameters like collision energy and ionization source settings to achieve optimal sensitivity.

Method Validation would assess:

Specificity and Selectivity: Ensuring the method can unequivocally measure the analyte in the presence of other components. nih.gov